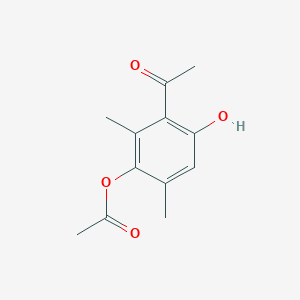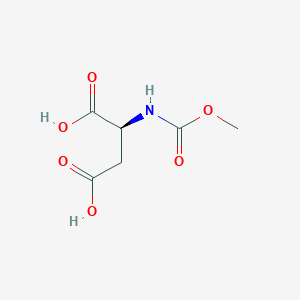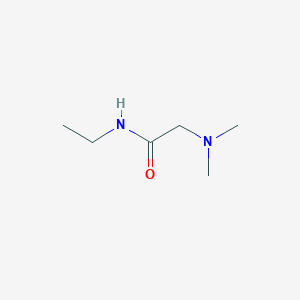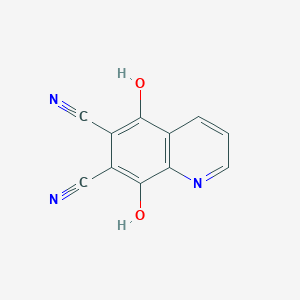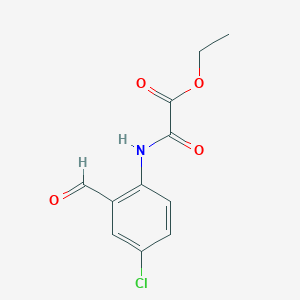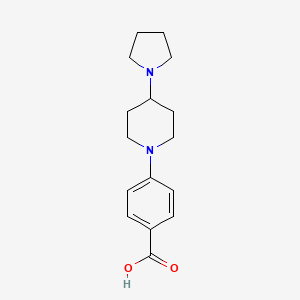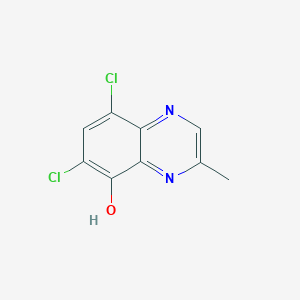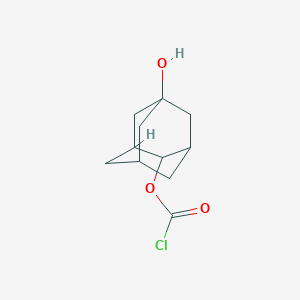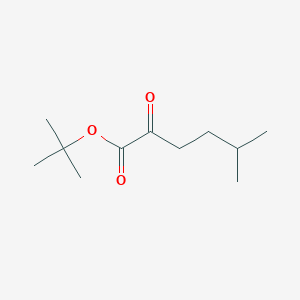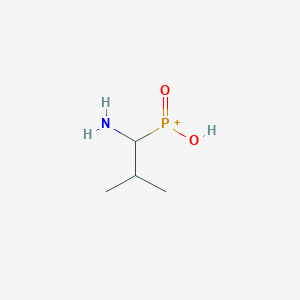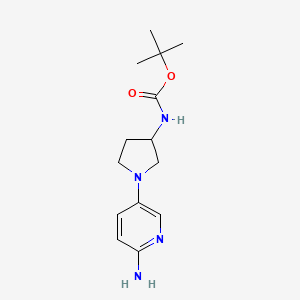
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an amino group at the 6-position, a pyrrolidine ring, and a carbamic acid tert-butyl ester group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate typically involves multi-step organic synthesis. One common method includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Substitution on the Pyridine Ring: The amino group is introduced at the 6-position of the pyridine ring through nucleophilic substitution reactions.
Formation of Carbamic Acid Ester: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the pyrrolidine and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 1-(6-aminopyridin-3-yl)pyrrolidin-3-ylcarbamate: can be compared with similar compounds such as:
[1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Differing by the ester group, this compound may have different solubility and reactivity.
[1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Another ester variant with potentially different pharmacokinetic properties.
[1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid isopropyl ester: This compound may exhibit different steric effects due to the bulkier isopropyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H22N4O2 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
tert-butyl N-[1-(6-aminopyridin-3-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-7-18(9-10)11-4-5-12(15)16-8-11/h4-5,8,10H,6-7,9H2,1-3H3,(H2,15,16)(H,17,19) |
InChI-Schlüssel |
GCQNLBPDVDSOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


